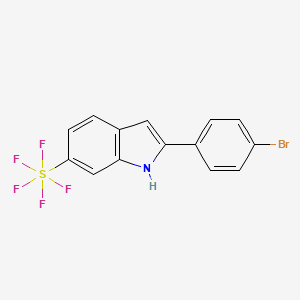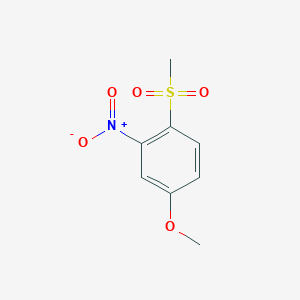![molecular formula C11H10BrNS B2637767 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole CAS No. 500690-88-0](/img/structure/B2637767.png)
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole” is a chemical compound with the molecular formula C11H10BrNS . It contains a total of 26 bonds, including 16 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 sulfide, and 1 Pyrrole .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research in medicinal chemistry . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a complex arrangement of rings and bonds . It includes a five-membered ring, two six-membered rings, and two nine-membered rings . The presence of a sulfide and a Pyrrole further adds to the complexity of the structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactions 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a derivative of indole with potential applications in chemical synthesis and pharmaceuticals. Its structural analogs have been synthesized using various techniques. For instance, the synthesis of 1,3,4,5-tetrahydropyrano[4,3-b]indoles involved magnesiation, iodination, and Suzuki-Miyaura reactions. These compounds demonstrated antimicrobial properties, notably against Bacillus cereus (Leboho et al., 2009). Similarly, thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and their isomers displayed antimicrobial potential, highlighting the diverse chemical and biological properties of these indole derivatives (Rastogi et al., 2009).
Chemical Properties and Reactions The compound and its related derivatives exhibit a variety of chemical behaviors. For instance, 4-(2'-Bromoaryloxymethylene)-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles underwent aryl radical cyclization, resulting in spirocyclic compounds (Majumdar & Alam, 2006). In another study, indoline-2-thiones were used in a tandem reaction to produce novel tetrahydrothiopyrano[2,3-b]indole skeletons, demonstrating the compound's versatility in synthesizing structurally complex molecules (Moghaddam et al., 2013).
Biological Activities and Applications
Antimicrobial and Antifungal Properties Several studies have reported on the antimicrobial and antifungal activities of indole derivatives. For example, 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles synthesized from indole and 5-methoxyindole showed significant activity against various microorganisms, including Bacillus cereus (Leboho et al., 2009). Similarly, thiazolo-as-triazino indoles also exhibited antimicrobial potential, indicating their potential use in developing new antimicrobial agents (Rastogi et al., 2009).
Synthetic Applications and Structural Diversity The structural diversity and synthetic applications of these compounds are vast. For instance, the synthesis of tetrahydro-pyrano[3,4-b]indoles via intramolecular Michael addition catalyzed by InBr3 offered a versatile route to synthesize polycyclic compounds (Agnusdei et al., 2003). The regioselective formation of indole-annulated sulfur heterocycles by tandem cyclization further exemplifies the complex chemical transformations these compounds can undergo, presenting opportunities for designing novel molecules with specific functions (Majumdar et al., 2007).
Propiedades
IUPAC Name |
8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLZIWCYOSPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)
![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)

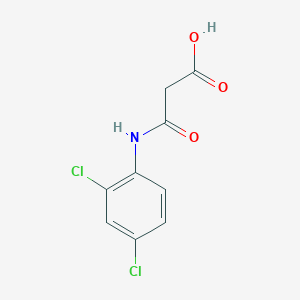
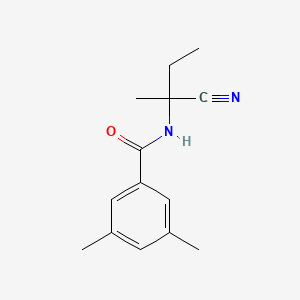
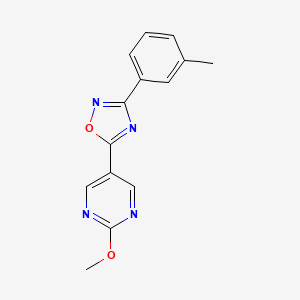
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)
